![molecular formula C10H10F3N B12115963 2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under specific conditions .
Industrial Production Methods
In an industrial setting, the production of (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate environmentally friendly reagents and conditions to minimize waste and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and water radical cations.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like methyl iodide (CH₃I) or benzyl chloride (C₆H₅CH₂Cl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides or quaternary ammonium compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted products.
Applications De Recherche Scientifique
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can modulate the activity of various enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trifluoromethyl-1,2,4-triazoles: Known for their broad-spectrum pharmaceutical activity.
Trifluoromethoxy compounds: Increasingly important in both agrochemical research and pharmaceutical chemistry.
Uniqueness
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H10F3N |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H,6,14H2/b4-2+ |
Clé InChI |
AWLSPPJDQNHMBX-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/CN |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



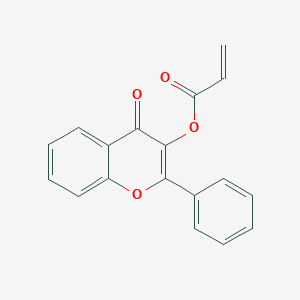
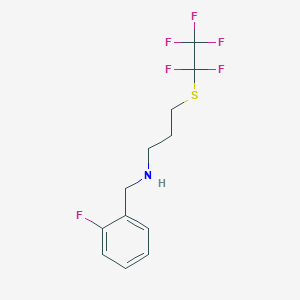
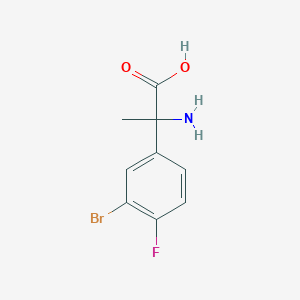
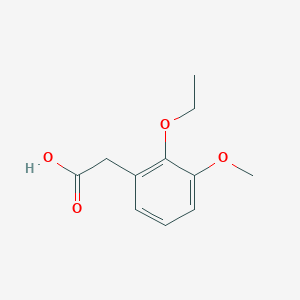

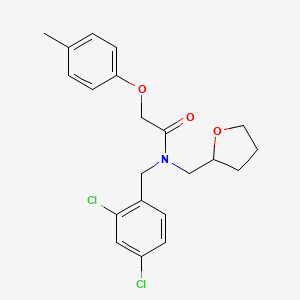
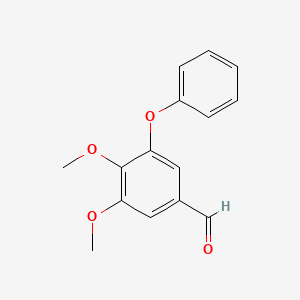
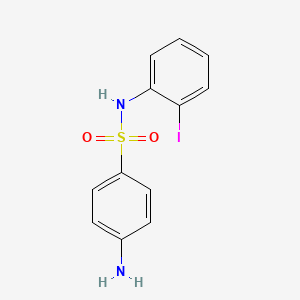
![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
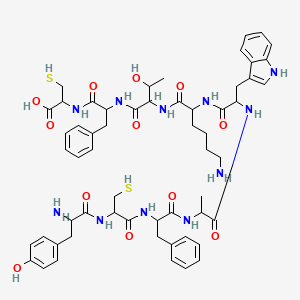

![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)

